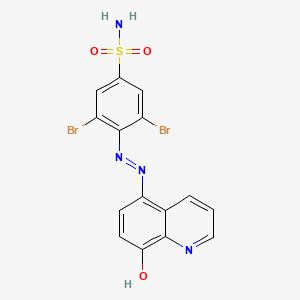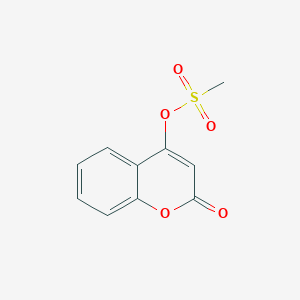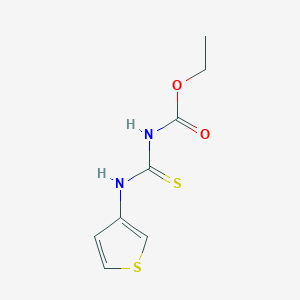![molecular formula C12H15N5O4S B14000665 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine CAS No. 69147-40-6](/img/structure/B14000665.png)
2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonylguanidine group attached to a phenyl ring, which is further substituted with a diazenyl group linked to a dioxopentan moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives, followed by coupling with a suitable sulfonylguanidine precursor. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the use of advanced analytical techniques to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.
Substitution: The phenyl ring and sulfonylguanidine group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonylguanidine group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The diazenyl group may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonamide
- 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylurea
- 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylthiourea
Uniqueness
Compared to similar compounds, 2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its sulfonylguanidine moiety provides strong binding affinity to molecular targets, while the diazenyl group offers versatility in redox reactions.
Propiedades
Número CAS |
69147-40-6 |
|---|---|
Fórmula molecular |
C12H15N5O4S |
Peso molecular |
325.35 g/mol |
Nombre IUPAC |
2-[4-(2,4-dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine |
InChI |
InChI=1S/C12H15N5O4S/c1-7(18)11(8(2)19)16-15-9-3-5-10(6-4-9)22(20,21)17-12(13)14/h3-6,11H,1-2H3,(H4,13,14,17) |
Clave InChI |
FWWAGNGLVZCBNV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)S(=O)(=O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



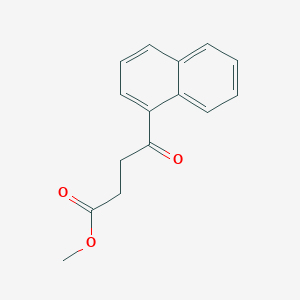
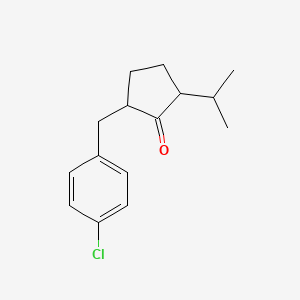
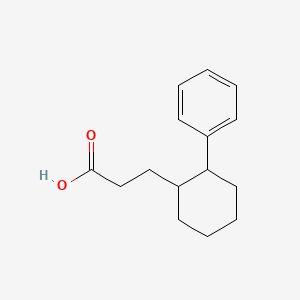
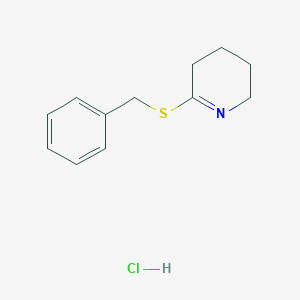
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)



